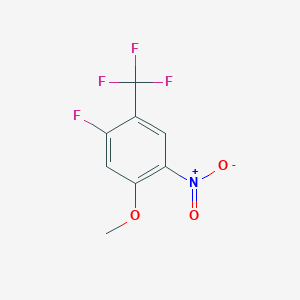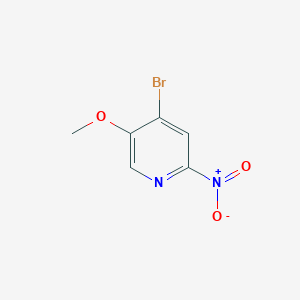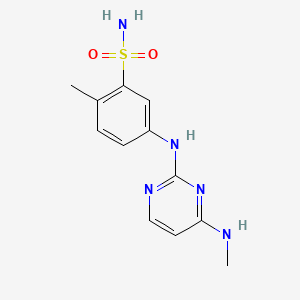
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mCPBA.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: mCPBA
Reducing Agents: Sodium borohydride
Nucleophiles: Trimethylsilyl cyanide (TMSCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as Janus kinase 2 (JAK2), which plays a role in cell growth and proliferation . This inhibition can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pazopanib: A vascular endothelial growth factor receptor inhibitor with a similar pyrimidine structure.
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Uniqueness
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique therapeutic effects and applications in various scientific fields .
Propriétés
Formule moléculaire |
C12H15N5O2S |
|---|---|
Poids moléculaire |
293.35 g/mol |
Nom IUPAC |
2-methyl-5-[[4-(methylamino)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C12H15N5O2S/c1-8-3-4-9(7-10(8)20(13,18)19)16-12-15-6-5-11(14-2)17-12/h3-7H,1-2H3,(H2,13,18,19)(H2,14,15,16,17) |
Clé InChI |
QQXZFTYKLCKHJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


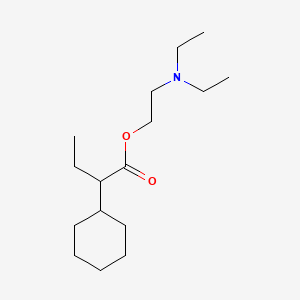

![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
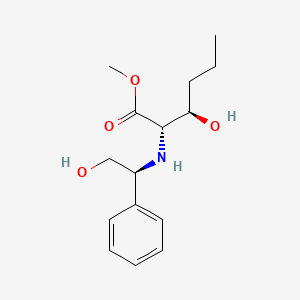
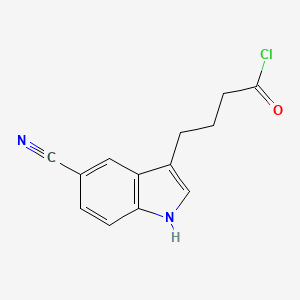
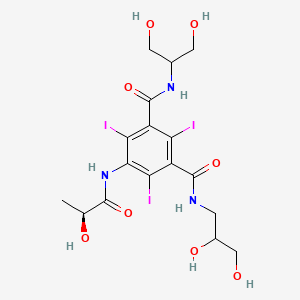
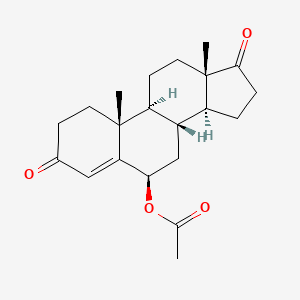
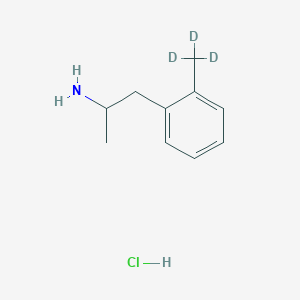
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)
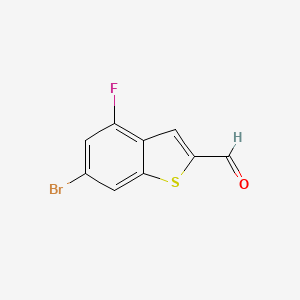
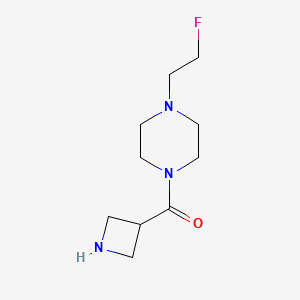
![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
